9-(trans-4-Hydroxy-2-buten-1-yl)adenine

Adenosine deaminase substrate Enzyme specificity Neplanocin A comparator

9-(trans-4-Hydroxy-2-buten-1-yl)adenine, also known as (E)-4-(6-aminopurin-9-yl)but-2-en-1-ol, is a synthetic acyclic unsaturated adenine derivative designed as an open-chain analog of the carbocyclic nucleoside antibiotic neplanocin A. It is categorized as an adenine analog and is not a naturally occurring metabolite.

Molecular Formula C17H16O3
Molecular Weight 205.22 g/mol
CAS No. 104715-57-3
Cat. No. B217818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(trans-4-Hydroxy-2-buten-1-yl)adenine
CAS104715-57-3
Synonyms9-(4-hydroxy-2-buten-1-yl)adenine
9-(trans-4-hydroxy-2-buten-1-yl)adenine
Molecular FormulaC17H16O3
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)CC=CCO)N
InChIInChI=1S/C9H11N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h1-2,5-6,15H,3-4H2,(H2,10,11,12)/b2-1+
InChIKeyDYLIWHYUXAJDOJ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(trans-4-Hydroxy-2-buten-1-yl)adenine (CAS 104715-57-3): A Differentiated Open-Chain Neplanocin A Analog for Targeted Nucleoside Research


9-(trans-4-Hydroxy-2-buten-1-yl)adenine, also known as (E)-4-(6-aminopurin-9-yl)but-2-en-1-ol, is a synthetic acyclic unsaturated adenine derivative designed as an open-chain analog of the carbocyclic nucleoside antibiotic neplanocin A . It is categorized as an adenine analog and is not a naturally occurring metabolite . The compound is primarily utilized as a biochemical tool and reference standard in antiviral and antitumor research, distinguished by its unique combination of adenosine deaminase substrate activity and a markedly attenuated cytotoxicity profile relative to both its parent carbocyclic lead and its more potent chloro-substituted acyclic analogs .

Why Broad-Spectrum Adenine Analogs Cannot Replace 9-(trans-4-Hydroxy-2-buten-1-yl)adenine in Mechanistic Studies


Generic substitution with other acyclic adenine analogs or the parent carbocyclic compound neplanocin A is not scientifically valid due to fundamental functional divergence. Neplanocin A is a potent, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase (Ki = 8.39 nM) and is not a substrate for adenosine deaminase, whereas the target compound is an adenosine deaminase substrate with no significant SAH hydrolase inhibition reported . Among acyclic analogs, chloro-substituted derivatives (e.g., 4c, 4d, 4e) exhibit 34- to 68-fold greater cytotoxicity (L1210 IC50 = 10–20 µM) than the target compound (IC50 = 680 µM), making them unsuitable surrogates for studies requiring a non-cytotoxic adenine backbone . These distinctions mean that procurement of the specific trans-hydroxybutenyl adenine derivative is essential for experimental reproducibility in adenosine deaminase substrate profiling or selective antiviral assessment.

Quantitative Differentiation Evidence for 9-(trans-4-Hydroxy-2-buten-1-yl)adenine Against Its Closest Analogs


Adenosine Deaminase Substrate Activity: Functional Switch from SAH Hydrolase Inhibition

Unlike the parent carbocyclic nucleoside neplanocin A, which acts as a potent irreversible inhibitor of SAH hydrolase (Ki = 8.39 nM) and is not processed by adenosine deaminase, 9-(trans-4-hydroxy-2-buten-1-yl)adenine (2a) is a confirmed substrate for adenosine deaminase . This functional reversal—from enzyme inhibitor to enzyme substrate—is a direct consequence of the acyclic trans-butenyl side chain replacing the rigid cyclopentene ring of neplanocin A .

Adenosine deaminase substrate Enzyme specificity Neplanocin A comparator

L1210 Leukemia Cell Cytotoxicity: 34- to 68-Fold Lower Potency Than Chloro Analogs

In a direct head-to-head comparison within the same study, the target compound (4a) exhibited an IC50 of 680 µM against murine leukemia L1210 cells, whereas the corresponding chloro-substituted acyclic analogs 4c, 4d, 4e, and 6e displayed IC50 values of 10, 22, 16, and 20 µM, respectively . The allenic analog adenallene (5a) showed an intermediate IC50 of 150 µM. The hydroxy derivatives as a class were uniformly less active than their chloro counterparts .

Cytotoxicity L1210 murine leukemia Chloro analog comparator

Selective Antiviral Activity Against Murine Retroviruses: The Sole Active Hydroxy Analog

Among all hydroxy-substituted acyclic nucleoside analogs evaluated in the 1991 study, 9-(trans-4-hydroxy-2-buten-1-yl)adenine (4a) was explicitly noted as the single exception that retained antiviral efficacy against Friend and Rauscher murine leukemia viruses, while the remaining hydroxy derivatives (4b, 4g, 4h) were moderately effective or completely inactive . By contrast, none of the highly cytotoxic chloro derivatives exhibited antiviral effects at non-cytotoxic concentrations .

Antiviral Friend leukemia virus Rauscher leukemia virus

Regioselective Synthesis: 90–95% N9-Alkylation Purity Relative to Alternative Purine Alkylation Methods

The alkylation of adenine with trans-1,4-dichloro-2-butene under the optimized conditions (K2CO3 in DMSO or TBAF in THF) proceeds with 90–95% regioselectivity for the desired N9-alkylated product . This level of regiocontrol is notably higher than that typically observed in adenine alkylation reactions, where mixtures of N9, N3, and N7 isomers commonly reduce the yield of the target N9-isomer and complicate purification.

Regioselective alkylation N9-purine synthesis Process chemistry

High-Impact Application Scenarios for 9-(trans-4-Hydroxy-2-buten-1-yl)adenine (CAS 104715-57-3)


Adenosine Deaminase Substrate Specificity Profiling

Use as a defined acyclic adenine substrate to probe the structural tolerance of adenosine deaminase isoforms. Unlike rigid carbocyclic or ribosyl substrates, the flexible trans-butenyl side chain tests the enzyme's capacity to accommodate acyclic motifs, providing a valuable comparator to adenosine and carbocyclic substrates .

Selective Retroviral Inhibition Studies Without Cytotoxic Interference

Employ as a non-cytotoxic antiviral lead compound in Friend and Rauscher murine leukemia virus models. Its unique status as the sole antiviral-active hydroxy analog allows researchers to decouple antiviral mechanism from general cytotoxicity, a separation not achievable with chloro analogs or adenallene .

Negative Control for SAH Hydrolase Inhibition Assays

Deploy as a structurally related negative control in SAH hydrolase inhibition screens. Because the compound lacks the carbocyclic constraint required for SAH hydrolase inhibition (unlike neplanocin A, Ki = 8.39 nM), it enables definitive attribution of inhibitory activity to the carbocyclic scaffold .

Synthetic Intermediate for Open-Chain Nucleoside Libraries

Utilize the high-purity N9-trans-butenyl adenine scaffold as a versatile intermediate for constructing focused libraries of acyclic nucleoside analogs, exploiting the 90–95% regioselective alkylation route to minimize isomeric contamination in downstream derivatives .

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